molecular formula C16H22BNO3 B1489599 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol CAS No. 1642565-56-7

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol

Cat. No. B1489599
M. Wt: 287.2 g/mol
InChI Key: APQOFFZZWUPUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol” is an organic intermediate with borate groups . It is related to the class of compounds known as indazole derivatives .


Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can be synthesized through nucleophilic and amidation reactions . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.21 . The density is predicted to be 0.99±0.1 g/cm3 . The compound is a solid at room temperature .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The compound is a significant intermediate of 1H-indazole derivatives . It can be further modified to exploit the derivation of the indazole structure type . It has potential applications in the fields of medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

properties

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-6-14-12(11-13)7-8-18(14)9-10-19/h5-8,11,19H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQOFFZZWUPUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol
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2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol
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2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol
Reactant of Route 4
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2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol
Reactant of Route 5
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2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol
Reactant of Route 6
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2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol

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